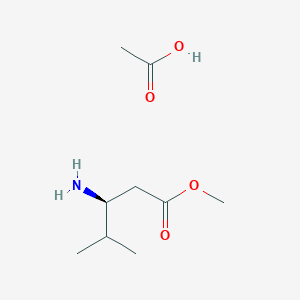
3-Chloro-2-fluoro-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-4-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 4 are replaced by chlorine, fluorine, and methoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method is the selective fluorination of 3-chloro-4-methoxypyridine using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation and methoxylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-4-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methoxy group influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable compound for drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-fluoro-4-methoxypyridine
- 3-Bromo-2-fluoro-4-methoxypyridine
- 3-Chloro-2-fluoro-5-methoxypyridine
Uniqueness
3-Chloro-2-fluoro-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and methoxy groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H5ClFNO |
|---|---|
Peso molecular |
161.56 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
Clave InChI |
MYJPKEKEPGHLPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



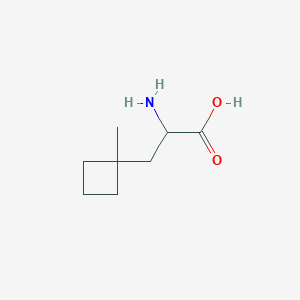
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
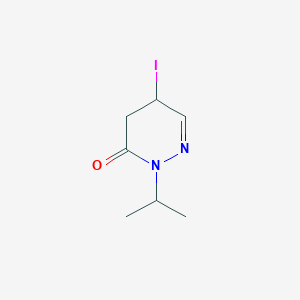
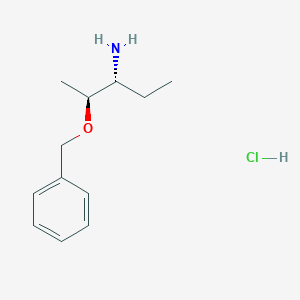
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)
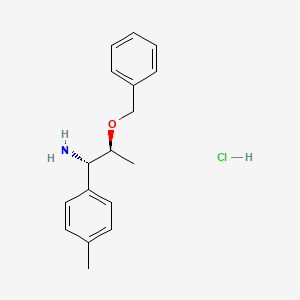

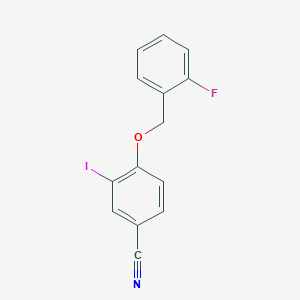
![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)


